molecular formula C19H23NO4 B125609 (2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 121251-88-5

(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B125609
CAS No.: 121251-88-5
M. Wt: 329.4 g/mol
InChI Key: AGRJRKOMQPHFKT-RLJYASMLSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

1. Chemoenzymatic Synthesis:

  • The compound (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonist 8-OH-DPAT, has been synthesized through a chemoenzymatic protocol from 1-methoxynaphthalene (Orsini et al., 2002).

2. Synthesis of Dopaminergic Compounds:

  • An alternative synthesis method for dopaminergic compound 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was developed, highlighting its biological activity and potential pharmaceutical applications (Öztaşkın et al., 2011).
  • The synthesis of dopaminergic analogs of tetrahydronaphthalene, exploring their potential in mimicking dopamine receptor activity, was reported. One such compound, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, was notably potent (Mcdermed et al., 1976).

3. Enantioselective Synthesis:

  • The rapid development of an enantioselective synthesis for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a compound with potential in asymmetric synthesis, was described (Ainge et al., 2003).

4. Enzymatic Kinetic Resolution:

  • A study explored the enzymatic kinetic resolution of racemic amines, such as those derived from tetrahydronaphthalene, using modified acetic acid esters as acylating agents, highlighting their potential in stereo-selective synthesis (Olah et al., 2018).

5. Synthesis of Vic-Amino Alcohols and Vic-Diamines:

  • The synthesis of enantiopure vic-amino alcohols and vic-diamines from dihydronaphthalene was achieved, demonstrating the versatility of these compounds in synthesizing bioactive molecules (Orsini et al., 2001).

6. Study of Beta-Adrenoceptor-Mediated Effects:

  • Research showed that beta3-adrenoceptor agonists, including compounds derived from tetrahydronaphthalene, modulate human colonic motility, suggesting their potential therapeutic application in gastrointestinal disorders (Bardou et al., 1998).

7. Synthesis of Beta-Amyloid Aggregation Inhibitors:

  • A concise synthesis was developed for a beta-amyloid(1-42) aggregation inhibitor, derived from tetrahydronaphthalene, indicating its potential use in Alzheimer's disease treatment (Parker et al., 2002).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound .

Properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C8H8O3/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;9-7(8(10)11)6-4-2-1-3-5-6/h3,5,7,10H,2,4,6,12H2,1H3;1-5,7,9H,(H,10,11)/t10-;7-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRJRKOMQPHFKT-RLJYASMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H](C2)N)C=C1.C1=CC=C(C=C1)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 3
Reactant of Route 3
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 4
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

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